![molecular formula C18H15FN4O2S2 B2463688 4-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 895420-62-9](/img/structure/B2463688.png)
4-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triazole compounds, which includes “4-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide”, has attracted much attention due to their broad biological activities . The triazole scaffold can accommodate a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules .Molecular Structure Analysis
The molecular structure of “this compound” includes a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms . The triazole ring is part of a larger structure that includes a phenyl group and a benzenesulfonamide group.Scientific Research Applications
Inhibition of Enzymes and Receptors
Kynurenine 3-Hydroxylase Inhibition : The compound's analogs have been studied for their inhibitory effects on kynurenine 3-hydroxylase. This enzyme plays a role in the kynurenine pathway, which is significant in neurobiology. Inhibition of this enzyme has potential implications for neurological disorders and neuronal injury (Röver et al., 1997).
Anticancer Activity : Similar compounds have shown anticancer activity. For example, certain benzenesulfonamide derivatives exhibited moderate anticancer activity, which could guide the development of new cancer therapies (Brzozowski, 1998).
Synthesis and Molecular Structure
Microwave-Assisted Synthesis : Compounds with structural similarities have been synthesized using microwave-assisted methods. This technique highlights an efficient approach to produce such compounds, potentially useful in pharmaceutical research (Zaheer et al., 2021).
Structural Analysis : The structural analysis of analog compounds has been conducted using various methods like X-ray powder diffraction, providing insights into their molecular framework. This analysis is crucial for understanding the compound's potential interactions and activities (Gündoğdu et al., 2017).
Potential Therapeutic Applications
Analgesic Properties : Related compounds have shown promise as analgesic agents in in vivo studies. This suggests potential for the development of new pain management drugs (Zaheer et al., 2021).
Antimicrobial Activity : Some benzenesulfonamide derivatives, structurally similar to the compound , have exhibited antibacterial and antifungal properties, indicating potential for use in treating infections (Hassan, 2013).
Mechanism of Action
Target of Action
The compound, also known as 4-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, is a heterocyclic compound that contains a triazole and a thiazole ring . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . Thiazoles are found in many potent biologically active compounds . .
Mode of Action
Triazole compounds are known for their ability to bind with various enzymes and receptors, leading to a wide range of biological activities . Similarly, thiazoles have been found in many biologically active compounds, suggesting a broad spectrum of interactions .
Biochemical Pathways
Given the broad biological activities of triazole and thiazole compounds , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad biological activities of triazole and thiazole compounds , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.
properties
IUPAC Name |
4-fluoro-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S2/c19-14-6-8-16(9-7-14)27(24,25)20-11-10-15-12-26-18-21-17(22-23(15)18)13-4-2-1-3-5-13/h1-9,12,20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLFQGZELGORMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-oxo-5-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)pentanoate](/img/structure/B2463605.png)
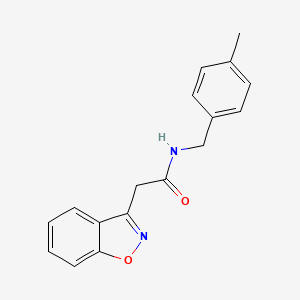
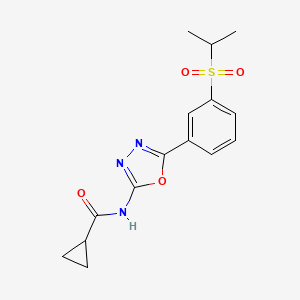
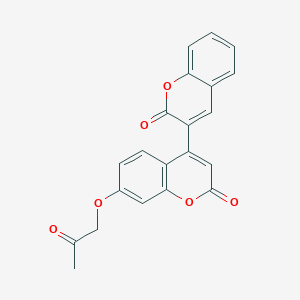
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzenesulfonamide](/img/structure/B2463615.png)
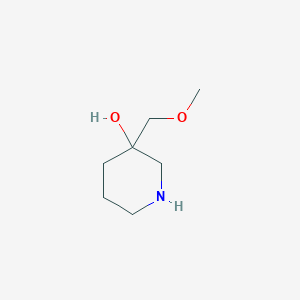
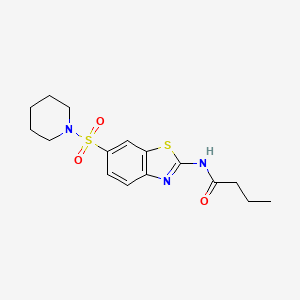
![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2463619.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-(morpholin-4-yl)benzamide](/img/structure/B2463620.png)
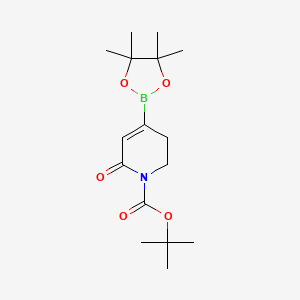

![Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-(hydroxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B2463625.png)

![N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine](/img/structure/B2463627.png)